1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Description

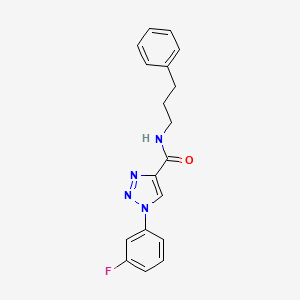

1-(3-Fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-fluorophenyl group and at the 4-position with a carboxamide moiety. The amide nitrogen is further functionalized with a 3-phenylpropyl chain. This structural motif is common in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, which are critical for biological target engagement .

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-(3-phenylpropyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-15-9-4-10-16(12-15)23-13-17(21-22-23)18(24)20-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXUYYACAXNCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4O, with a molecular weight of 324.4 g/mol. The structure features a triazole ring that is known for its role in various biological activities.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1226432-67-2 |

| Molecular Formula | C18H17FN4O |

| Molecular Weight | 324.4 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with appropriate amines under controlled conditions. For instance, a recent study described a method where the aldehyde was refluxed with sodium acetate in ethanol to yield the desired carboxamide with high purity and yield .

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation in various studies. For example, it was evaluated against several cancer cell lines and demonstrated effective cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects may involve interaction with key enzymes or receptors involved in cell proliferation and apoptosis. The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions, potentially leading to the modulation of signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens due to their ability to disrupt cellular processes. The specific compound exhibited activity against both bacterial and fungal strains .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A recent investigation assessed the effects of this compound on lung cancer cell lines (H460). Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against E. coli, revealing a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL, showcasing its potential as an antibacterial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituent variations, and associated properties:

Key Observations:

Substituent Effects on Bioactivity :

- Aryl Groups (R1) : Electron-withdrawing groups (e.g., 4-Cl, 3-F) enhance metabolic stability and target affinity. For example, the 4-chlorophenyl analog (ZIPSEY) showed improved crystallographic packing due to Cl∙∙∙H interactions .

- Amide Substituents (R2) : Bulky or chiral groups (e.g., 3-phenylpropyl, hydroxypropan-2-yl) influence solubility and target selectivity. The (S)-configured hydroxypropan-2-yl group in ZIPSEY enables stereospecific binding .

Synthetic Yields and Characterization: Synthesis of Z995908944 achieved 50% yield via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine, validated by HR-ESI-MS (m/z 345.0913 [M+H]⁺) . Analogs with pyridinyl or thienopyrimidinyl groups (e.g., ) required multi-step protocols, reflecting challenges in introducing heterocyclic moieties.

Biological Activities :

- The 5-(trifluoromethyl)-triazole analog demonstrated significant c-Met inhibition (IC₅₀ < 1 µM) and apoptosis induction in tumor cells .

- Pyridinyl-substituted triazoles (e.g., ) showed improved cellular permeability due to enhanced π-stacking with aromatic residues in enzyme active sites.

Research Findings and Implications

- Anticancer Potential: Triazole-carboxamides with electron-deficient aryl groups (e.g., 4-Cl, 3-F) and heterocyclic extensions (e.g., pyridinyl) exhibit promising antitumor profiles. For instance, the c-Met inhibitor in reduced viability in MCF-7 and HepG2 cells by >70%.

- Enzyme Inhibition: Compounds like Z995908944 () target tautomerase activity of macrophage migration inhibitory factor (MIF), with IC₅₀ values in the nanomolar range, suggesting utility in inflammatory diseases.

- Structural Insights : Crystal structures (e.g., ZIPSEY ) reveal that substituents at the triazole 1- and 4-positions dictate molecular conformation, influencing both solubility and target engagement.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide with high purity?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to General Procedure B used for structurally analogous triazole carboxamides . Key steps include:

- Coupling 3-fluorophenyl azide with a propiolic acid derivative.

- Amide bond formation between the triazole core and 3-phenylpropylamine using EDC·HCl/HOBt activation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Validate purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -/-NMR (DMSO-) and HRMS .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- NMR Spectroscopy : Assign -NMR peaks for the triazole proton (~8.5–9.0 ppm) and fluorophenyl/alkyl substituents. -NMR can confirm fluorine substitution .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1680 cm) and triazole C-N vibrations (~1500 cm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]) and isotopic patterns .

- Thermal Analysis : Determine melting point (e.g., 230–235°C) and stability via TGA/DSC .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against targets like COX-2 or c-Met?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Use recombinant COX-2 or c-Met in fluorometric assays (e.g., EnzChek® kits) with IC determination via dose-response curves .

- Compare inhibition potency to known inhibitors (e.g., celecoxib for COX-2).

- Molecular Docking : Perform in silico docking (AutoDock Vina) using crystal structures (PDB: 5KIR for c-Met) to identify binding interactions (e.g., triazole-F interactions, hydrophobic pockets) .

- Cellular Assays : Test antiproliferative effects on cancer lines (e.g., MCF-7, A549) via MTT assays, correlating activity with target expression (western blot for phosphorylated c-Met) .

Q. What strategies mitigate low aqueous solubility during in vitro and in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) for in vitro assays .

- Nanoformulation : Prepare PEGylated liposomes (thin-film hydration method) or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for improved solubility, validated via logP measurements (HPLC) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified fluorophenyl (e.g., 2,4-difluoro) or alkyl chains (e.g., cyclopropylpropyl) to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the triazole with imidazole or tetrazole cores to evaluate binding affinity shifts .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., carboxamide H-bond donors) for target engagement .

Q. What methodologies identify off-target interactions or multi-target activity?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to detect off-target inhibition .

- Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts (SYPRO Orange dye) upon compound binding .

- Pull-Down Assays : Use biotinylated probes (e.g., NHS-PEG4-biotin) to capture interacting proteins from cell lysates, identified via LC-MS/MS .

Q. How should pharmacokinetic (PK) and toxicity studies be designed for preclinical development?

- Methodological Answer :

- In Vivo PK : Administer IV/PO doses (e.g., 10 mg/kg) in rodent models; collect plasma for LC-MS/MS analysis to calculate , , and bioavailability .

- Toxicology : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies. Monitor organ histopathology and serum biomarkers (ALT, creatinine) .

- Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the triazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.